molecular formula C21H19NO3 B5402099 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one

Cat. No.: B5402099
M. Wt: 333.4 g/mol
InChI Key: PEHQCVLVSBEFHI-MDZDMXLPSA-N
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Description

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound known for its unique structural properties. This compound features a quinoline core with a hydroxy, methoxy, and prop-2-enylphenyl group attached via an ethenyl linkage. It is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzophenone.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzophenone in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the quinoline core.

    Ethenylation: The final step involves the ethenylation of the quinoline core using a suitable reagent like acetylene gas in the presence of a palladium catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.

    Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or ketone groups.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Ether derivatives with various alkyl groups.

Scientific Research Applications

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-quinolin-4-one: Lacks the prop-2-enyl group, resulting in different biological activities.

    2-[(E)-2-(4-hydroxy-3-methoxy-5-methylphenyl)ethenyl]-1H-quinolin-4-one: Contains a methyl group instead of a prop-2-enyl group, affecting its chemical reactivity and applications.

Uniqueness

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-3-6-15-11-14(12-20(25-2)21(15)24)9-10-16-13-19(23)17-7-4-5-8-18(17)22-16/h3-5,7-13,24H,1,6H2,2H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHQCVLVSBEFHI-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=CC2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C/C2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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